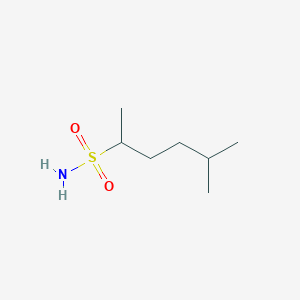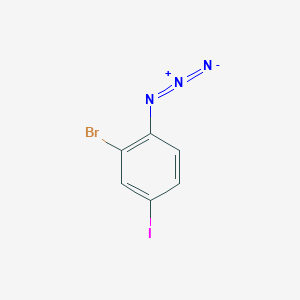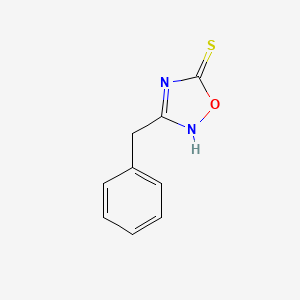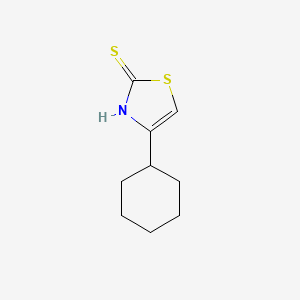
4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. It is characterized by the presence of fluorine atoms on both the phenyl and piperidine rings. This compound is commonly used in scientific research as a building block in the synthesis of various organic compounds.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride typically involves the Suzuki–Miyaura coupling reaction. This reaction is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. It involves the coupling of 3,5-difluorophenyl boronic acid with a suitable piperidine derivative under the catalysis of palladium complexes . The reaction conditions are generally mild and functional group tolerant, making it an efficient method for synthesizing this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale Suzuki–Miyaura coupling reactions. The process is optimized for high yield and purity, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations .
化学反応の分析
Types of Reactions
4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atoms on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction Reactions: The piperidine ring can undergo oxidation to form corresponding N-oxides or reduction to form secondary amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted piperidine derivatives, while oxidation and reduction reactions can produce N-oxides or secondary amines, respectively .
科学的研究の応用
4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride involves its interaction with specific molecular targets and pathways. The fluorine atoms enhance the compound’s binding affinity to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use .
類似化合物との比較
Similar Compounds
- 4-(3,5-Difluorophenyl)piperidine hydrochloride
- 4-(3,5-Difluorophenyl)-3H-pyrrolo[2,3-b]pyridin-3-ylidene
Uniqueness
4-(3,5-Difluorophenyl)-4-fluoropiperidine hydrochloride is unique due to the presence of fluorine atoms on both the phenyl and piperidine rings, which can significantly influence its chemical reactivity and biological activity. This dual fluorination can enhance the compound’s stability, binding affinity, and overall efficacy in various applications .
特性
分子式 |
C11H13ClF3N |
|---|---|
分子量 |
251.67 g/mol |
IUPAC名 |
4-(3,5-difluorophenyl)-4-fluoropiperidine;hydrochloride |
InChI |
InChI=1S/C11H12F3N.ClH/c12-9-5-8(6-10(13)7-9)11(14)1-3-15-4-2-11;/h5-7,15H,1-4H2;1H |
InChIキー |
ZJKYOLGCZODGIJ-UHFFFAOYSA-N |
正規SMILES |
C1CNCCC1(C2=CC(=CC(=C2)F)F)F.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![8-Oxo-3-(pyridin-1-ium-1-ylmethyl)-7-[(2-thiophen-2-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrate](/img/structure/B12314594.png)



![rac-(1R,5R)-1-(furan-2-yl)-2-azabicyclo[3.2.0]heptane, cis](/img/structure/B12314612.png)

![17,20,23,26-tetraoxa-4,14,29-triazahexacyclo[27.6.1.17,14.02,6.08,13.030,35]heptatriaconta-1(36),2(6),7(37),8,10,12,30,32,34-nonaene-3,5-dione](/img/structure/B12314616.png)


![[1-[4-Hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]methyl acetate](/img/structure/B12314641.png)


